H-Met-Gly-Pro-AMC HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

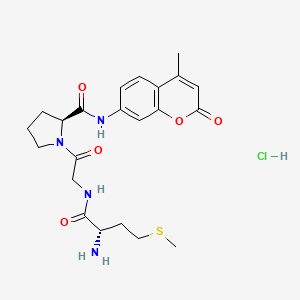

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQDHIAOHCZLY-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Fluorogenic Peptide Substrate in Proteolytic Enzyme Studies

H-Met-Gly-Pro-AMC HCl is widely recognized for its utility in protease assays. chemimpex.com The compound consists of a short peptide sequence (Methionine-Glycine-Proline) linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. However, upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the highly fluorescent AMC is released. fishersci.com This release results in a measurable increase in fluorescence, which can be monitored in real-time to determine enzyme activity. chemimpex.com

The measurement of this activity is typically performed using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. fishersci.com This method provides a sensitive and continuous assay for enzymes that recognize and cleave the specific peptide sequence.

The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, which is advantageous for its incorporation into various experimental setups. chemimpex.com

Key Properties of this compound:

| Property | Value |

| CAS Number | 1926163-53-2 |

| Molecular Formula | C22H28N4O5S · HCl |

| Molecular Weight | 497.02 g/mol |

| Purity | >97% |

| Excitation Wavelength | 380 nm |

| Emission Wavelength | 460 nm |

This table is interactive. Users can sort and filter the data.

Enzymatic Hydrolysis and Substrate Specificity of H Met Gly Pro Amc·hcl

Mechanism of Protease-Mediated Cleavage

The fundamental principle behind the use of H-Met-Gly-Pro-AMC·HCl in enzymatic assays is the fluorogenic nature of the AMC group, which is unquenched upon proteolytic cleavage. This process allows for real-time measurement of enzyme kinetics.

Release of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorophore upon Peptide Bond Hydrolysis

The peptide substrate is engineered so that the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is significantly suppressed when it is part of the larger peptide structure. iris-biotech.de Proteolytic enzymes that recognize a specific sequence within the peptide can hydrolyze the amide bond linking the C-terminal proline residue to the AMC molecule. fishersci.comresearchgate.net This cleavage event liberates the free AMC amine. iris-biotech.de The free form of AMC is a highly fluorescent molecule, and its release from the quenching environment of the peptide results in a substantial increase in fluorescence intensity. iris-biotech.deresearchgate.net Consequently, the rate of increase in fluorescence is directly proportional to the rate of enzymatic hydrolysis of the substrate. researchgate.net

Fluorometric Detection Principles in Enzymatic Assays (Excitation/Emission Wavelengths)

The measurement of enzymatic activity using AMC-based substrates is performed with a fluorometer or a fluorescence plate reader. fishersci.com When the peptide bond is cleaved and free AMC is released, it can be detected by exciting the sample with light at a specific wavelength and measuring the emitted light at a longer wavelength. While the intact, peptide-bound AMC has weak fluorescence at shorter wavelengths (approximately 330 nm excitation and 390 nm emission), the liberated AMC exhibits strong fluorescence with distinct spectral properties. iris-biotech.dethermofisher.com For quantitative assays, an excitation wavelength of approximately 380 nm is commonly used, which results in a strong emission peak at around 460 nm. fishersci.comavcr.cz

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Recommended Excitation | ~380 | fishersci.comavcr.cz |

| Recommended Emission | ~460 | fishersci.comavcr.cz |

| Alternative Excitation Range | 342-360 | thermofisher.comnih.gov |

| Alternative Emission Range | 430-441 | thermofisher.comnih.gov |

Interaction with Methionine Aminopeptidases (MetAPs)

H-Met-Gly-Pro-AMC·HCl is specifically designed as a substrate for Methionine Aminopeptidases (MetAPs), a class of enzymes crucial for protein processing. fishersci.comcymitquimica.comvwr.com

H-Met-Gly-Pro-AMC·HCl as a Substrate for Methionine Aminopeptidases 1D and 2

This peptide is an excellent substrate for studying the activity of Methionine Aminopeptidases, including isoforms MetAP1, MetAP1D, and MetAP2. fishersci.comvwr.comavantorsciences.com These enzymes catalyze the removal of the N-terminal methionine residue from newly synthesized proteins, a critical step in protein maturation. In the context of the H-Met-Gly-Pro-AMC·HCl substrate, MetAPs cleave the peptide bond between Methionine and Glycine. This initial cleavage does not itself liberate the AMC fluorophore but is a prerequisite for subsequent enzymatic action. fishersci.com

Influence of Divalent Metal Ions (e.g., Co(II), Mn(II), Fe(II)) on MetAP Activity and Substrate Processing

Methionine aminopeptidases are metalloenzymes, meaning they require the presence of divalent metal ions in their active site to function. researchgate.net The catalytic activity of MetAPs is significantly influenced by the specific metal ion present. Cobalt (Co(II)) is often used in vitro as it is a potent activator that maximizes enzyme activity. researchgate.net Other divalent cations such as Manganese (Mn(II)) and Iron (Fe(II)) can also support MetAP activity, while Zinc (Zn(II)) is generally considered an inadequate cofactor. researchgate.net The choice of metal ion is therefore a critical parameter in designing assays to study MetAP-mediated processing of substrates like H-Met-Gly-Pro-AMC·HCl.

| Metal Ion | Effect on MetAP Activity | Reference |

|---|---|---|

| Co(II) | Strong activator, often preferred for maximizing activity | researchgate.net |

| Mn(II) | Activator | researchgate.net |

| Fe(II) | Activator, considered a likely physiological activator | researchgate.net |

| Zn(II) | Generally inadequate for activity | researchgate.net |

Sequential Cleavage by Dipeptidyl Peptidase IV (DPP-IV)-like Enzymes

A key feature of H-Met-Gly-Pro-AMC·HCl is its utility in studying a sequential enzymatic reaction. After the initial removal of the methionine residue by a MetAP, the resulting product is Gly-Pro-AMC. fishersci.com This new peptide is a well-established and highly sensitive substrate for another class of enzymes, Dipeptidyl Peptidase IV (DPP-IV) and related proteases. fishersci.comglpbio.comresearchgate.net

DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptide chains, with a strong preference for proline or alanine (B10760859) at the second position. mdpi.com Therefore, DPP-IV readily hydrolyzes the Gly-Pro bond in the Gly-Pro-AMC intermediate. avcr.czntnu.no This second cleavage event releases the free, highly fluorescent AMC molecule. researchgate.netntnu.no This two-step process allows researchers to first assay for MetAP activity and subsequently, or in a coupled reaction, measure the activity of DPP-IV, providing a more complex and physiologically relevant model of peptide processing. fishersci.com

Requirement for Prior Methionine Residue Excision by Aminopeptidases

The initial and obligatory step in the processing of H-Met-Gly-Pro-AMC is the removal of the N-terminal methionine residue. fishersci.at This action is performed by methionine aminopeptidases (MetAPs), such as METAP1, MAP1D, and METAP2. fishersci.atrndsystems.commedchemexpress.comcymitquimica.com These enzymes specifically recognize and cleave the peptide bond following an initial methionine, a crucial process in protein maturation. medchemexpress.com The presence of the methionine at the N-terminus sterically hinders the substrate from being recognized by peptidases that target internal or other N-terminal sequences. Therefore, H-Met-Gly-Pro-AMC is an excellent direct substrate for methionine aminopeptidases, and its processing is entirely dependent on their activity. fishersci.atrndsystems.com

Substrate Recognition and Hydrolysis by DPP-IV/CD26-like Enzymes Post-Cleavage

Following the successful excision of the methionine residue by a MetAP, the resulting peptide, Gly-Pro-AMC, is generated. medchemexpress.com This new peptide becomes a substrate for a different class of enzymes: dipeptidyl peptidase IV (DPP-IV, also known as CD26) or DPP-IV-like enzymes. fishersci.at DPP-IV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides, particularly where the second amino acid is proline. aatbio.comtandfonline.com The enzyme recognizes the Gly-Pro sequence at the newly exposed N-terminus and hydrolyzes the Pro-AMC amide bond. fishersci.atmedchemexpress.com This second cleavage event releases the 7-amido-4-methylcoumarin (AMC) moiety, which produces a measurable fluorescent signal. This two-step mechanism ensures that fluorescence is only generated when both methionine aminopeptidase (B13392206) and DPP-IV are active. medchemexpress.com

Comparative Substrate Analysis with Other Prolyl-Specific Peptidases

The specificity of the H-Met-Gly-Pro-AMC enzymatic cascade is highlighted when compared to substrates designed for other prolyl-specific peptidases.

Distinction from Substrates for Dipeptidyl Peptidase IV (e.g., H-Gly-Pro-AMC, Gly-Pro-AMC)

The primary distinction between H-Met-Gly-Pro-AMC and a typical DPP-IV substrate like H-Gly-Pro-AMC lies in the initial N-terminal residue. H-Gly-Pro-AMC is a direct and highly sensitive substrate for DPP-IV because its N-terminal Gly-Pro sequence is immediately available for recognition and cleavage by the enzyme. aatbio.comfishersci.comanaspec.commedchemexpress.com In contrast, H-Met-Gly-Pro-AMC is not a direct substrate for DPP-IV. fishersci.at The N-terminal methionine effectively "masks" the Gly-Pro recognition site from DPP-IV, preventing hydrolysis. Only after a methionine aminopeptidase removes the methionine does the resulting Gly-Pro-AMC become susceptible to DPP-IV activity. medchemexpress.com

Interactive Data Table 1: Comparison of H-Met-Gly-Pro-AMC and H-Gly-Pro-AMC

| Feature | H-Met-Gly-Pro-AMC | H-Gly-Pro-AMC |

| Primary Enzyme | Methionine Aminopeptidase (e.g., METAP2) | Dipeptidyl Peptidase IV (DPP-IV/CD26) |

| Secondary Enzyme | Dipeptidyl Peptidase IV (DPP-IV/CD26) | None |

| Cleavage Process | Sequential (Two-step) | Direct (One-step) |

| Initial Cleavage Site | Met-Gly bond | Pro-AMC bond |

| Direct DPP-IV Substrate? | No | Yes |

Contrasting Specificity with Prolyl Endopeptidases (e.g., Z-Gly-Pro-AMC, Succinyl-Gly-Pro-AMC)

Prolyl endopeptidases (PREP), also known as prolyl oligopeptidases (POP), represent another class of prolyl-specific enzymes, but they function as endopeptidases. amegroups.org This means they cleave peptide bonds on the C-terminal side of proline residues within a peptide chain, rather than at the N-terminus.

Substrates for prolyl endopeptidases, such as Z-Gly-Pro-AMC and Succinyl-Gly-Pro-AMC, are designed with N-terminal blocking groups (Z for carbobenzoxy, Suc for succinyl). medchemexpress.com These blocking groups prevent cleavage by exopeptidases (like aminopeptidases and dipeptidyl peptidases) and direct the enzymatic activity to the internal prolyl bond. Prolyl endopeptidase hydrolyzes the Pro-AMC bond in these substrates to release the fluorescent AMC group. medchemexpress.com This mechanism of internal cleavage contrasts sharply with the sequential N-terminal processing of H-Met-Gly-Pro-AMC by two different exopeptidases. It is noteworthy that some of these substrates, like Z-Gly-Pro-AMC and Succinyl-Gly-Pro-AMC, are considered non-specific as they can also be cleaved by other enzymes like Fibroblast Activation Protein (FAP). amegroups.orgnih.gov

Interactive Data Table 2: Comparison of Peptidase Types and Substrates

| Enzyme Type | Example Enzyme(s) | Example Substrate(s) | Cleavage Mechanism |

| Aminopeptidase | METAP2, MAP1D | H-Met-Gly-Pro-AMC | Exopeptidase (N-terminal Met) |

| Dipeptidyl Peptidase | DPP-IV/CD26 | H-Gly-Pro-AMC | Exopeptidase (N-terminal dipeptide) |

| Prolyl Endopeptidase | PREP/POP | Z-Gly-Pro-AMC, Succinyl-Gly-Pro-AMC | Endopeptidase (Internal Pro-X bond) |

Relationship to Fibroblast Activation Protein Alpha (FAPα) and Antiplasmin-Cleaving Enzyme (APCE) Substrates

Fibroblast Activation Protein Alpha (FAPα) is a unique serine protease that exhibits both dipeptidyl peptidase (exopeptidase) and endopeptidase activity. nih.govnih.govfrontiersin.org Antiplasmin-Cleaving Enzyme (APCE) is a soluble, circulating form of FAPα and is considered essentially identical in terms of enzymatic activity. nih.govacs.orgresearchgate.net

While FAPα is related to DPP-IV, its substrate specificity is distinct. FAPα's endopeptidase activity is highly specific for cleaving after a Gly-Pro sequence. amegroups.orgnih.gov It can process substrates like Z-Gly-Pro-AMC, but it also acts on larger physiological substrates such as α2-antiplasmin and denatured collagen. mdpi.comresearchgate.netcapes.gov.br Its dipeptidyl peptidase activity is known to be less efficient than that of DPP-IV on typical dipeptide substrates. researchgate.net

The processing of H-Met-Gly-Pro-AMC is distinct from the direct action of FAPα/APCE. The N-terminal methionine of H-Met-Gly-Pro-AMC makes it an unsuitable direct substrate for either the endopeptidase or dipeptidyl peptidase functions of FAPα. The requisite first step of methionine removal by a MetAP clearly separates the enzymatic pathway of H-Met-Gly-Pro-AMC from that of known direct FAPα/APCE substrates. fishersci.atmedchemexpress.com Studies on APCE/FAP have shown a strong preference for Gly at the P2 position and Pro at the P1 position for cleavage, a site that is inaccessible in the intact H-Met-Gly-Pro-AMC peptide. nih.govacs.org

Methodological Frameworks and Experimental Applications

Quantitative Biochemical Assays

H-Met-Gly-Pro-AMC HCl is instrumental in various quantitative biochemical assays due to its fluorogenic nature. The cleavage of the amide bond between the tripeptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a primary enzyme, followed by a secondary enzyme, results in the release of highly fluorescent AMC, providing a direct measure of enzymatic activity.

The compound is effectively used in coupled enzyme assays to continuously monitor the activity of methionine aminopeptidases in real-time. In a typical assay, MetAP cleaves the N-terminal methionine from H-Met-Gly-Pro-AMC, leaving Gly-Pro-AMC. A second enzyme, dipeptidyl peptidase IV (DPPIV), then cleaves the Gly-Pro dipeptide, releasing the fluorophore AMC. The rate of increase in fluorescence, measured at excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively, is directly proportional to the MetAP activity. amazonaws.com

One study on the redox regulation of methionine aminopeptidase (B13392206) 2 (MetAP2) utilized this coupled assay to measure enzyme activity. nih.gov The reaction mixture typically contained MetAP2, the substrate H-Met-Gly-Pro-AMC, and a porcine dipeptidyl peptidase in a buffered solution containing sodium chloride and cobalt chloride. nih.gov By monitoring the fluorescence signal over time, researchers could determine the initial rates of hydrolysis and investigate how factors like the redox state of the enzyme influence its catalytic efficiency. nih.gov

A standard assay protocol for measuring the activity of recombinant human MetAP2 involves the following components:

| Component | Final Concentration |

| Assay Buffer (HEPES, NaCl, CoCl₂) | 50 mM, 100 mM, 0.1 mM |

| Recombinant Human MetAP2 | 0.5 µg |

| Recombinant Human DPPIV/CD26 | 0.1 µg |

| H-Met-Gly-Pro-AMC Substrate | 250 µM |

| This table is based on a representative assay procedure and concentrations may be optimized for specific experimental conditions. novusbio.com |

The fluorogenic assay employing this compound is well-suited for high-throughput screening (HTS) of potential enzyme inhibitors. aatbio.com The simplicity of the "mix-and-measure" format, where the signal is generated directly in the reaction well, minimizes the number of steps and makes it amenable to automation in 96-well or higher-density plate formats. amazonaws.comaatbio.com

For HTS applications, the assay components (enzyme, substrate, and test compounds) are dispensed into microtiter plates. After a suitable incubation period, the fluorescence is read using a plate reader. The intensity of the fluorescence in the presence of a test compound is compared to that of a control (without the compound) to determine the extent of inhibition. The robustness and sensitivity of this assay allow for the screening of large compound libraries to identify potential drug candidates targeting methionine aminopeptidases. aatbio.com

Enzyme Kinetics Characterization

The substrate is also employed to characterize the kinetic properties of methionine aminopeptidases, providing insights into their catalytic mechanism and efficiency.

While specific Michaelis-Menten kinetic parameters (Km and kcat) for this compound with various methionine aminopeptidases are not extensively reported in the literature, the methodology for their determination is well-established. To determine these constants, a series of enzyme activity assays would be performed with a fixed enzyme concentration and varying concentrations of the H-Met-Gly-Pro-AMC substrate.

The initial reaction velocities (V0) obtained at each substrate concentration are then plotted against the substrate concentration ([S]). The resulting data can be fitted to the Michaelis-Menten equation:

V0 = (Vmax * [S]) / (Km + [S])

From this analysis, the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity and is an indicator of the affinity of the enzyme for the substrate, can be determined. The maximal velocity (Vmax) is also obtained. The turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per unit of time, can then be calculated using the equation:

kcat = Vmax / [E]T

This compound is utilized in the analysis of steady-state enzymatic reactions, where the rate of product formation is constant over time. In the coupled assay system, after an initial pre-steady-state phase, the reaction reaches a steady state where the rate of AMC production is linear. This linear phase is used to calculate the enzyme's activity.

Studies have used this substrate to explore how different conditions affect the steady-state kinetics of MetAPs. For example, the investigation into the redox regulation of MetAP2 demonstrated that the catalytic efficiency of the hydrolysis of H-Met-Gly-Pro-AMC was altered by the reduction or oxidation of a disulfide bond within the enzyme. nih.gov Reduction of this bond by thioredoxin resulted in a 2.4-fold increase in the rate of hydrolysis, indicating a change in the steady-state kinetic parameters under different redox conditions. nih.gov

Enzymatic Inhibition Studies

A primary application of this compound is in the study of enzymatic inhibition. It serves as the substrate in assays designed to identify and characterize inhibitors of methionine aminopeptidases. In these studies, the enzyme, substrate, and a potential inhibitor are incubated together, and the enzyme's activity is measured. A reduction in the rate of AMC production compared to a control reaction without the inhibitor indicates that the compound is inhibiting the enzyme.

These assays can be used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. By performing these assays at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value is calculated.

Assessment of Protease Inhibitor Potency and Selectivity

A primary application of this compound is in the high-throughput screening and characterization of protease inhibitors. The straightforward nature of the fluorescence-based assay allows for rapid and sensitive determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).

In a study focused on the pharmacological characterization of SDX-7320 (evexomostat), a novel Methionine Aminopeptidase Type 2 (METAP2) inhibitor, a coupled assay system was employed using Met-Gly-Pro-AMC as the fluorogenic substrate for METAP1. The assay measured the enzymatic activity by monitoring the increase in fluorescence over time upon cleavage of the substrate. This allowed for the determination of the inhibitory activity of various compounds against METAP1. nih.gov

Table 1: Illustrative Data for Inhibitor Potency Assessment

| Compound | Target Enzyme | Substrate | IC50 (nM) |

|---|---|---|---|

| Inhibitor A | MetAP1 | This compound | 50 |

| Inhibitor B | MetAP1 | This compound | 150 |

This table is for illustrative purposes and does not represent actual experimental data.

The selectivity of inhibitors can also be assessed by comparing their potency against different but related proteases. For instance, the IC50 of a compound against MetAP1 can be compared to its activity against MetAP2 using the same substrate, providing a measure of its selectivity.

Elucidation of Enzyme Inhibition Mechanisms

Beyond determining potency, this compound is instrumental in elucidating the mechanisms of enzyme inhibition. By varying the concentrations of both the substrate and the inhibitor in kinetic assays, researchers can determine whether an inhibitor acts competitively, non-competitively, or through a mixed-inhibition mechanism.

A notable example of its use in mechanistic studies is found in research on the redox regulation of METAP2 activity. In this study, a coupled enzyme assay was utilized where METAP2 cleaved Met-Gly-Pro-AMC, and the resulting product was further processed by dipeptidyl peptidase to release AMC. This assay was crucial in demonstrating that the catalytic efficiency of METAP2 is influenced by the redox state of a specific disulfide bond within the enzyme. By measuring the initial rate of hydrolysis of Met-Gly-Pro-AMC under both reducing and oxidizing conditions, the study revealed that the different redox isoforms of the enzyme have distinct catalytic efficiencies for peptide substrates. bioscience.co.uk This highlights how the substrate can be used to probe subtle aspects of enzyme function and regulation. bioscience.co.uk

Cellular and Molecular Biology Research Applications

While primarily used in biochemical assays with purified enzymes, the principles of using fluorogenic substrates like this compound extend to more complex biological systems.

Investigation of Proteolytic Activity in Cell Culture Systems

Insights into Cellular Responses and Processes (e.g., Apoptosis, Cell Signaling)

Given the role of MetAPs in protein maturation, their activity is intrinsically linked to numerous cellular processes, including cell cycle progression and apoptosis. nih.gov While direct application of this compound to monitor these processes in live cells is not well-documented, its use in assays with cell lysates can provide valuable insights. For example, researchers could investigate whether MetAP activity changes during apoptosis induced by a particular stimulus. A decrease or increase in the cleavage of this compound by lysates from apoptotic versus healthy cells could suggest a regulatory role for MetAPs in the apoptotic cascade. However, it is important to note that such studies would require careful controls to distinguish the activity of specific MetAPs from other proteases that might be present in the cell lysate.

Application in Proteomics Research and Enzyme Profiling

This compound and similar fluorogenic substrates are valuable tools in the field of proteomics for enzyme profiling. By creating libraries of fluorogenic peptides with variations in the amino acid sequence, researchers can perform comprehensive screens to determine the substrate specificity of a particular protease.

A study on the S1 pocket fingerprints of human and bacterial methionine aminopeptidases utilized a 65-membered fluorogenic substrate library to establish detailed substrate preferences for Homo sapiens MetAP-1, Homo sapiens MetAP-2, and Escherichia coli MetAP-1. This research demonstrated that the S1 pocket of these enzymes is highly specific for methionine. Such detailed specificity profiles are crucial for designing selective inhibitors and for understanding the biological roles of these enzymes. researchgate.net While this study used a library of substrates, the principle underscores the utility of specific substrates like this compound as a reference point in such profiling efforts.

Table 2: Enzyme Specificity Profiling

| Enzyme | Substrate | Relative Activity (%) |

|---|---|---|

| MetAP1 | This compound | 100 |

| MetAP1 | H-Ala-Gly-Pro-AMC HCl | <5 |

| MetAP2 | This compound | 120 |

This table is for illustrative purposes and does not represent actual experimental data.

Research in Therapeutic Agent Development and Disease Pathways (Non-Clinical Focus)

The role of MetAPs, particularly MetAP2, in angiogenesis (the formation of new blood vessels) has made it an attractive target for the development of anti-cancer therapies. nih.gov Fluorogenic substrates like this compound are integral to the early stages of this drug discovery process.

The development of MetAP2 inhibitors has been a focus of cancer research, with several compounds progressing to clinical trials. The initial screening and optimization of these inhibitors rely heavily on assays that can accurately measure MetAP2 activity. The use of this compound in a high-throughput format allows for the rapid screening of large compound libraries to identify initial hits. Subsequently, this substrate is used in more detailed kinetic studies to characterize the potency and mechanism of action of lead compounds, as seen in the development of inhibitors like SDX-7320. nih.govnih.gov

Furthermore, by enabling the study of MetAP activity, this substrate contributes to a deeper understanding of disease pathways where these enzymes are implicated. For instance, investigating the activity of MetAPs in tumor cell lines versus healthy cell lines can help to elucidate the role of these enzymes in cancer progression.

Identification of Protease Drug Targets in Pre-clinical Disease Models (e.g., Cancer Research)

The quest for novel cancer therapies has led researchers to explore various molecular targets, with proteases emerging as a significant class of enzymes involved in cancer development and progression. nih.gov this compound is instrumental in assays designed to identify and validate protease drug targets, most notably Methionine aminopeptidase 2 (MetAP2). cymitquimica.comavantorsciences.comnih.gov Elevated levels of MetAP2 have been observed in numerous cancer types, correlating with tumor growth and angiogenesis, making it a compelling target for therapeutic intervention. syndevrx.comnih.gov

Pre-clinical studies extensively use fluorogenic substrates like this compound to screen for and characterize inhibitors of MetAP2. By measuring the reduction in fluorescence upon the addition of a potential inhibitor to an assay containing MetAP2 and the substrate, researchers can determine the inhibitory potency of the compound. This high-throughput screening capability accelerates the discovery of new anti-cancer agents. mdpi.com

Several potent MetAP2 inhibitors have been identified and evaluated in pre-clinical cancer models, demonstrating significant anti-tumor activity. These studies provide strong evidence for MetAP2 as a viable drug target.

Table 1: Efficacy of MetAP2 Inhibitors in Pre-clinical Cancer Models

| Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| A-800141 | Human B cell lymphoma xenograft (DOHH-2) | Combination with ABT-737 resulted in a 76% tumor growth inhibition. | nih.gov |

| TNP-470 | Pancreatic cancer cell lines | Significantly impaired proliferation in a dose-dependent manner. | e-century.us |

| M8891 | Renal cell carcinoma xenografts | Showed strong and durable antitumor activity in combination with VEGFR-targeted tyrosine kinase inhibitors. | aacrjournals.orgnih.gov |

| SDX-7320 | Solid tumors (Phase 1 study) | Demonstrated potent anti-angiogenic and anti-metabolic activity with reductions in tumor metastases. | syndevrx.com |

Role in Understanding Protease Influence on Biological Pathologies (e.g., Tumor Progression, Metastasis)

This compound is a valuable reagent for elucidating the fundamental role of proteases like MetAP2 in the pathology of cancer. Assays utilizing this substrate allow for the precise measurement of MetAP2 activity in various biological contexts, helping to unravel its contribution to tumor progression and metastasis.

Research has demonstrated a significant upregulation of MetAP2 expression in tumor tissues compared to normal tissues, and notably, even higher expression in metastatic lesions compared to primary tumors. e-century.usresearchgate.net This differential expression suggests a critical role for MetAP2 in the metastatic cascade.

Studies utilizing substrates such as this compound have facilitated the correlation of MetAP2 activity with cellular processes essential for metastasis, including cell proliferation and angiogenesis. syndevrx.com For instance, in pancreatic ductal adenocarcinoma (PDA), MetAP2 was found to be highly expressed in metastatic regions. e-century.us Inhibition of MetAP2 in pancreatic cancer cells led to a significant suppression of proliferation. e-century.us

Table 2: MetAP2 Expression in Cancer Tissues

| Cancer Type | Comparison | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDA) | Metastatic vs. Primary Tissue | Metastatic tissues expressed over 60% higher levels of MetAP2. | e-century.us |

| Prostate Cancer | High-grade vs. Low-grade Cancer | MetAP2 was highly expressed in 59% of high-grade and 54% of low-grade cancer. | nih.gov |

| Various Cancers (Breast, Colon, Lung, Ovarian, Pancreas, Prostate) | Cancer vs. Normal Tissue | MetAP2 expression was moderate-to-high in a significant percentage of cancer samples. | researchgate.net |

| Colorectal Cancer | Cancer vs. Normal Tissue | High expression of MetAP2 was observed in human colorectal cancer tissues and colon cancer cell lines. | nih.gov |

Utility in Research Diagnostic Kits for Protease Activity in Biological Samples

The fluorogenic nature of this compound makes it an ideal component for research diagnostic kits aimed at quantifying MetAP2 activity in various biological samples, including cell lysates and tissue homogenates. nih.govmdpi.com The principle of these assays is straightforward: the substrate is incubated with the biological sample, and the resulting fluorescence is measured over time. The rate of fluorescence increase is directly proportional to the MetAP2 activity in the sample. nih.gov

Such research kits can be employed to:

Compare Protease Activity: Assess the differences in MetAP2 activity between cancerous and healthy tissues.

Monitor Treatment Efficacy: Evaluate the in-vitro or ex-vivo effects of MetAP2 inhibitors on enzyme activity in patient-derived samples.

Biomarker Discovery: Investigate the potential of MetAP2 activity as a biomarker for disease diagnosis or prognosis.

A typical research assay kit utilizing this compound would contain the fluorogenic substrate, a buffer optimized for MetAP2 activity, and a purified MetAP2 enzyme to serve as a positive control. The user would then add their biological sample to this reaction mixture and measure the fluorescence using a fluorometer. The simplicity and sensitivity of this fluorescence-based method make it well-suited for high-throughput applications in a research setting. mdpi.commdpi.com

Table 3: Components of a Research Assay for MetAP2 Activity

| Component | Function |

|---|---|

| This compound | Fluorogenic substrate for MetAP2. |

| Assay Buffer | Provides optimal pH and ionic conditions for MetAP2 enzymatic activity. |

| Purified MetAP2 Enzyme | Serves as a positive control to ensure the assay is working correctly. |

| MetAP2 Inhibitor | Can be included as a negative control to demonstrate the specificity of the assay. |

| Microplate | To perform the reactions and read the fluorescence. |

Structural Basis of Substrate Recognition and Functional Properties

Design Principles of the Tripeptide Sequence (Met-Gly-Pro) and its Mimicry of Natural Substrates

The tripeptide sequence Methionine-Glycine-Proline (Met-Gly-Pro) is specifically designed as a substrate for a class of enzymes known as methionine aminopeptidases (MetAPs). avantorsciences.commedchemexpress.comcymitquimica.com These enzymes play a crucial role in protein maturation by cleaving the initiator methionine from the N-terminus of newly synthesized proteins. The selection of the Met-Gly-Pro sequence is based on the known substrate specificity of MetAPs, particularly MetAP2. medchemexpress.com

The design of this sequence mimics the N-terminal region of natural protein substrates targeted by these enzymes. Each amino acid in the sequence has a distinct role in enzyme recognition and catalysis:

Methionine (Met): As the N-terminal residue, methionine is the primary recognition element for MetAPs. The enzyme's active site is structured to bind and cleave the peptide bond immediately following this initial methionine.

Glycine (Gly): Positioned at the penultimate (P1') position, the residue following the initial methionine is a key determinant of MetAP activity. Small, uncharged amino acids like Glycine at this position generally permit efficient cleavage by MetAPs. The enzyme's specificity is highly influenced by the steric bulk of this side chain.

Proline (Pro): Located at the P2' position, proline's unique cyclic structure introduces conformational rigidity to the peptide backbone. embopress.orgresearcher.lifeembopress.org This rigidity can influence how the substrate fits into the enzyme's active site, affecting the kinetics of the enzymatic reaction. embopress.orgembopress.org While proline can sometimes impede the rate of peptide bond formation or cleavage, its inclusion in a synthetic substrate can enhance specificity for certain proteases that preferentially bind or are influenced by the conformation that proline induces. embopress.orgresearcher.lifescilit.com

The combination of these three amino acids creates a specific motif that is selectively hydrolyzed by MetAPs, making H-Met-Gly-Pro-AMC HCl a valuable tool for studying the activity of these particular enzymes.

Role of the 7-Amino-4-Methylcoumarin (B1665955) (AMC) Moiety as a Reporter Group

The utility of this compound as an experimental tool is critically dependent on the 7-Amino-4-Methylcoumarin (AMC) group attached to the C-terminus of the peptide. AMC functions as a fluorogenic reporter, enabling the real-time, quantitative measurement of enzyme activity. nbinno.comsigmaaldrich.com

The principle of detection is based on a "turn-on" fluorescence mechanism. researchgate.net

Quenched State: When the AMC moiety is covalently linked to the proline residue via an amide bond, its fluorescence is significantly quenched. iris-biotech.deresearchgate.netnih.gov The N-acylated AMC exhibits very weak fluorescence with excitation and emission maxima at shorter wavelengths. iris-biotech.deresearchgate.net

Fluorescent State: Upon enzymatic cleavage of the Pro-AMC amide bond by a target enzyme like MetAP, the free 7-Amino-4-Methylcoumarin molecule is released into the solution. researchgate.netiris-biotech.de This liberated AMC-amine is highly fluorescent, emitting a strong signal in the blue region of the spectrum. nbinno.commedchemexpress.comnih.gov

This enzymatic reaction results in a substantial increase in fluorescence intensity, which is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme. nbinno.com The significant difference in the fluorescence properties between the substrate and the product allows for highly sensitive detection of enzymatic activity with minimal background interference. nbinno.comthermofisher.com

The advantages of using AMC as a reporter group include its high fluorescence quantum yield, photostability, and a large Stokes shift (the difference between the excitation and emission maxima), which are all desirable properties for robust biochemical assays. nbinno.comiris-biotech.de These features make AMC-based substrates ideal for a wide range of applications, including high-throughput screening for enzyme inhibitors. nih.govpnas.org

| State | Typical Excitation Max. (nm) | Typical Emission Max. (nm) | Fluorescence Intensity |

|---|---|---|---|

| Peptide-conjugated (Quenched) | ~330–365 sigmaaldrich.comiris-biotech.de | ~390 iris-biotech.de | Very Low / Weak |

| Free AMC (Fluorescent) | ~351–380 sigmaaldrich.commedchemexpress.com | ~430–460 sigmaaldrich.commedchemexpress.comnih.gov | High / Strong |

Impact of Hydrochloride Salt Form on Experimental Handling and Incorporation

Synthetic peptides are typically produced and purified using methods that result in the formation of a salt. While trifluoroacetate (B77799) (TFA) salts are common due to the use of TFA in solid-phase synthesis and HPLC purification, they can be detrimental in biological assays by inhibiting cell growth or causing other unpredictable effects. biocat.comgenscript.compeptide.com Consequently, peptides intended for biological research are often converted to a more biocompatible salt form, such as acetate (B1210297) or hydrochloride (HCl). biocat.comlifetein.com

The hydrochloride salt form of H-Met-Gly-Pro-AMC offers several advantages for experimental use:

Enhanced Solubility: The HCl salt form generally improves the solubility of the peptide in aqueous buffers. ambiopharm.comlifetein.com This is critical for preparing concentrated stock solutions that can be accurately diluted into the final enzyme assay buffer, ensuring the substrate is fully dissolved and available for the enzyme.

Improved Stability: The choice of counter-ion can influence the stability of a peptide during storage and handling. ambiopharm.com Hydrochloride salts can protect against certain degradation pathways, such as the oxidation of specific amino acid residues, ensuring the integrity of the substrate over time. ambiopharm.comgoogle.com

Biocompatibility: Unlike TFA, chloride is a ubiquitous and biologically compatible ion, making the HCl salt form suitable for use in cell-based assays and other sensitive biological systems where TFA could be toxic or interfere with the results. genscript.comrsc.org

Consistent Handling: The salt form can affect the physical properties of the lyophilized peptide powder. Using a defined salt like HCl contributes to batch-to-batch consistency in the physical state and handling characteristics of the material. ambiopharm.com The conversion to an HCl salt is a deliberate step to produce a reliable and user-friendly reagent for research. peptide.comlifetein.com

| Salt Form | Common Origin | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetate (TFA) | Standard in peptide synthesis and HPLC purification biocat.compeptide.com | Effective for purification | Can be toxic to cells; may interfere with biological assays genscript.comlifetein.com |

| Acetate (OAc) | Ion-exchange post-synthesis ambiopharm.com | Biologically compatible; often results in a good lyophilized cake ambiopharm.com | Conversion process can reduce overall yield |

| Hydrochloride (HCl) | Ion-exchange post-synthesis peptide.comlifetein.com | Biologically compatible; can improve solubility and stability genscript.comambiopharm.comgoogle.com | Working at low pH during conversion can potentially degrade sensitive peptides google.com |

Methodological Nuances and Considerations for H Met Gly Pro Amc·hcl Assays

Factors Influencing Substrate Stability and Experimental Integrity

The chemical nature of H-Met-Gly-Pro-AMC·HCl, particularly the presence of a methionine residue, introduces specific vulnerabilities that can affect its performance as a substrate. Ensuring the integrity of the substrate throughout the experimental process is paramount for obtaining meaningful data.

Susceptibility to Methionine Oxidation and its Potential Impact on Assay Performance

A primary concern when working with H-Met-Gly-Pro-AMC·HCl is the susceptibility of its methionine residue to oxidation. The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide (B87167) and, subsequently, methionine sulfone. This oxidation can be initiated by various factors, including exposure to atmospheric oxygen, reactive oxygen species (ROS) in the assay buffer, or trace metal ion contaminants that can catalyze oxidative reactions.

The oxidation of the methionine residue in H-Met-Gly-Pro-AMC·HCl can have a significant impact on assay performance. The introduction of a polar sulfoxide group alters the steric and electronic properties of the peptide substrate. This modification can affect the substrate's affinity for the active site of the target enzyme, such as methionine aminopeptidase (B13392206) (MetAP). A change in binding affinity will manifest as an alteration in the kinetic parameters of the enzymatic reaction, potentially leading to an underestimation of enzyme activity. In some cases, the oxidized substrate may no longer be recognized by the enzyme, resulting in a complete loss of signal. Furthermore, the presence of a mixed population of oxidized and unoxidized substrate can lead to non-linear reaction kinetics, complicating data analysis and interpretation.

Table 1: Potential Effects of Methionine Oxidation on Assay Parameters

| Parameter | Potential Impact of Oxidation | Rationale |

| Substrate Affinity (Km) | Increase | Altered conformation and polarity of the peptide may reduce its fit within the enzyme's active site. |

| Maximum Velocity (Vmax) | Decrease | Reduced turnover rate due to suboptimal binding or steric hindrance caused by the oxidized methionine. |

| Fluorescence Signal | Decrease or Complete Loss | The enzyme may not cleave the oxidized substrate, preventing the release of the fluorogenic AMC group. |

| Assay Reproducibility | Poor | Inconsistent levels of oxidation between samples and experiments will lead to variable results. |

Strategies for Preservation of Substrate Activity and Stability in Solution

To mitigate the detrimental effects of methionine oxidation and ensure the stability of H-Met-Gly-Pro-AMC·HCl in solution, several preventative measures can be implemented. Proper storage and handling are the first line of defense. The solid compound should be stored at low temperatures, typically -20°C or -80°C, and protected from light and moisture. bio-techne.come-century.usrndsystems.comsapphirebioscience.comnih.gov

When preparing stock solutions, it is advisable to use high-quality, degassed solvents to minimize dissolved oxygen. Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions, which should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. aatbio.com These aliquots should be stored at -20°C or -80°C.

For working solutions used in assays, the following strategies can be employed to preserve substrate activity:

Use of Antioxidants: The inclusion of antioxidants in the assay buffer can help to scavenge reactive oxygen species and protect the methionine residue from oxidation. Common antioxidants used in peptide assays include dithiothreitol (B142953) (DTT), β-mercaptoethanol, or n-acetylcysteine. The choice and concentration of the antioxidant should be optimized to ensure it does not interfere with the enzyme's activity or the fluorescence of the AMC reporter group.

Buffer Preparation: Assay buffers should be prepared with high-purity water and deoxygenated prior to use, for example, by sparging with an inert gas like nitrogen or argon.

Minimizing Exposure to Light: Photochemical reactions can generate ROS, so it is important to protect the substrate and assay mixtures from direct light exposure.

Fresh Preparation: Ideally, working solutions of the substrate should be prepared fresh for each experiment to minimize the opportunity for degradation over time.

Differentiating Enzyme Specificity from Broad-Spectrum Proteolytic Activity

H-Met-Gly-Pro-AMC·HCl is designed as a substrate for methionine aminopeptidases. However, to ensure that the observed activity is indeed from the target enzyme and not from other proteases present in a biological sample, it is crucial to employ methods for differentiating enzyme specificity.

Comparative Analysis with Structurally Related Fluorogenic Substrates

A powerful approach to confirming enzyme specificity is to perform parallel assays with structurally related fluorogenic substrates that are known to be cleaved by other classes of proteases. The choice of these control substrates should be guided by the potential contaminating proteases in the sample.

For instance, due to the presence of a proline residue adjacent to the cleavage site, a relevant control substrate is Gly-Pro-AMC. aatbio.com This substrate is commonly used to assay for dipeptidyl peptidase IV (DPPIV) activity. aatbio.comglpbio.comwikipedia.org If a sample shows high activity with H-Met-Gly-Pro-AMC·HCl but little to no activity with Gly-Pro-AMC, it provides strong evidence that the observed activity is not due to DPPIV.

Another useful comparative substrate could be H-Ala-AMC, which is a substrate for aminopeptidase N (APN). glpbio.com By demonstrating low activity with such control substrates, researchers can build a stronger case for the selective cleavage of H-Met-Gly-Pro-AMC·HCl by a methionine aminopeptidase.

Table 2: Example of a Comparative Substrate Analysis

| Substrate | Target Enzyme Class | Expected Activity in a Pure MetAP Sample | Rationale for Use as a Control |

| H-Met-Gly-Pro-AMC·HCl | Methionine Aminopeptidase | High | Primary substrate for the enzyme of interest. |

| Gly-Pro-AMC | Dipeptidyl Peptidase IV (DPPIV) | Low to None | Differentiates MetAP activity from DPPIV, which also recognizes proline-containing peptides. |

| H-Ala-AMC | Aminopeptidase N (APN) | Low to None | Rules out broad-spectrum aminopeptidase activity. |

Integration of Selective Enzyme Inhibitors for Target Enzyme Validation

The use of selective enzyme inhibitors is a cornerstone of enzyme characterization and target validation. By demonstrating that the cleavage of H-Met-Gly-Pro-AMC·HCl is sensitive to known and specific inhibitors of the target enzyme, one can confidently attribute the observed activity to that enzyme.

H-Met-Gly-Pro-AMC·HCl is reported to be a substrate for MetAP2. medchemexpress.comnih.gov A well-characterized and highly selective inhibitor of MetAP2 is fumagillin (B1674178) and its analogs, such as TNP-470. bio-techne.comnih.govnih.gov These compounds are known to covalently bind to and inhibit MetAP2, while showing little to no activity against the closely related MetAP1. bio-techne.comnih.gov

In a typical validation experiment, the assay would be performed in the presence and absence of varying concentrations of fumagillin or TNP-470. A dose-dependent decrease in the rate of H-Met-Gly-Pro-AMC·HCl cleavage would provide strong evidence that the activity is mediated by MetAP2. e-century.us Conversely, if the activity is unaffected by a MetAP2-specific inhibitor but is sensitive to a broad-spectrum metalloprotease inhibitor like EDTA, it would suggest the involvement of other metalloaminopeptidases.

Furthermore, to distinguish between MetAP1 and MetAP2 activity, one could potentially use inhibitors that show selectivity for MetAP1, although these are less common. The differential sensitivity of the enzymatic activity towards a panel of selective inhibitors is a powerful tool for dissecting the contributions of different proteases in a complex biological sample.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of H-Met-Gly-Pro-AMC HCl?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds or 365 nm for AMC fluorophore excitation) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is typical for peptide derivatives .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (CHClNOS, MW 522.0) and detects synthetic byproducts .

- Nuclear Magnetic Resonance (NMR): H and C NMR in DMSO- or CDCl validate backbone structure (e.g., proline ring conformation, AMC moiety integration) .

Advanced: How can discrepancies in enzymatic activity measurements using this compound as a substrate be resolved?

Methodological Answer:

- Control Experiments: Include negative controls (e.g., enzyme-free or inhibitor-treated samples) to rule out non-specific hydrolysis .

- pH and Temperature Calibration: Ensure optimal assay conditions (e.g., pH 7.4 for serine proteases) and monitor temperature stability (±0.5°C) to minimize kinetic variability .

- Data Normalization: Normalize fluorescence readings (λ 360 nm, λ 460 nm) against a standard AMC calibration curve to account for instrument drift .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. HCl salts can cause irritation .

- Ventilation: Use a fume hood when weighing powdered samples to prevent inhalation of fine particulates .

- Storage: Store at –20°C in airtight, light-protected containers to prevent degradation (hydrolysis of AMC moiety) .

Advanced: How can detection sensitivity be optimized for this compound in fluorescence-based protease assays?

Methodological Answer:

- Quencher Optimization: Add reducing agents (e.g., DTT) to prevent AMC oxidation, which reduces background fluorescence .

- Buffer Composition: Use low-UV absorbance buffers (e.g., Tris-HCl instead of phosphate) to enhance signal-to-noise ratios .

- Kinetic Monitoring: Employ real-time fluorimeters with kinetic mode (5–10 readings/sec) to capture initial linear velocity, avoiding substrate depletion artifacts .

Basic: What are the critical steps in synthesizing this compound with high peptide bond fidelity?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected Met-Gly-Pro on resin, followed by AMC coupling via carbodiimide chemistry (e.g., EDC/HOBt) .

- Purification: Perform preparative HPLC with ion-pairing agents (e.g., TFA) to separate diastereomers or truncated peptides .

- Quality Control: Validate each batch via ESI-MS and compare retention times to reference standards (e.g., Z-Gly-Pro-AMC analogs) .

Advanced: How should batch-to-batch variability in this compound be addressed for assay reproducibility?

Methodological Answer:

- Impurity Profiling: Characterize impurities (e.g., deamidated products) using LC-MS and adjust synthesis protocols to minimize their formation .

- Standardized Calibration: Pre-test each batch in a pilot assay (e.g., trypsin digestion) to confirm kinetic parameters (K, V) align with historical data .

- Collaborative Validation: Share samples with collaborating labs for cross-validation using orthogonal methods (e.g., LC-MS/MS quantification) .

Basic: What spectroscopic methods are suitable for quantifying this compound in solution?

Methodological Answer:

- Fluorometry: Directly quantify AMC release (λ/λ = 360/460 nm) with a microplate reader, using a standard curve (1–100 µM) .

- UV-Vis Spectroscopy: Measure absorbance at 280 nm (tyrosine/tryptophan) or 365 nm (AMC) for concentration determination, assuming ε = 14,000 Mcm for AMC .

Advanced: How can non-linear regression models improve kinetic analysis of this compound in protease studies?

Methodological Answer:

- Substrate Depletion Correction: Apply the integrated Michaelis-Menten equation or progress curve analysis to account for diminishing substrate levels .

- Global Fitting: Use software (e.g., GraphPad Prism) to fit time-course data to a two-step model (e.g., ) and extract k and K .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Temperature: Store lyophilized powder at –20°C in desiccated conditions; reconstituted solutions should be aliquoted and frozen (–80°C) to avoid freeze-thaw cycles .

- Light Protection: Use amber vials to prevent AMC photodegradation, which causes fluorescence quenching .

Advanced: How can specificity of this compound for target proteases be validated?

Methodological Answer:

- Inhibitor Screens: Test against protease-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) to confirm activity loss .

- Mutagenesis Studies: Compare cleavage rates using wild-type vs. catalytically inactive mutant enzymes (e.g., Ser195Ala in trypsin) .

- Orthogonal Assays: Validate results with Edman degradation or MALDI-TOF to confirm cleavage site specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.